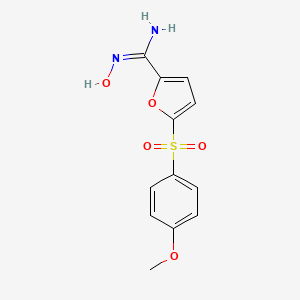
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a carboximidamide group, and a methoxyphenyl sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases related to MMP activity, such as cancer and arthritis.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biological pathways, including those involved in tissue remodeling and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboximidamide: Shares the furan ring and carboximidamide group but lacks the methoxyphenyl sulfonyl group.
N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-biphenylcarbonyl)piperazine-2-carboxamide: Another MMP inhibitor with a different core structure.
Uniqueness
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MMPs with high specificity makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
75745-73-2 |
|---|---|
Formule moléculaire |
C12H12N2O5S |
Poids moléculaire |
296.30 g/mol |
Nom IUPAC |
N'-hydroxy-5-(4-methoxyphenyl)sulfonylfuran-2-carboximidamide |
InChI |
InChI=1S/C12H12N2O5S/c1-18-8-2-4-9(5-3-8)20(16,17)11-7-6-10(19-11)12(13)14-15/h2-7,15H,1H3,(H2,13,14) |
Clé InChI |
FHQKBQQPAWPDHT-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)/C(=N\O)/N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
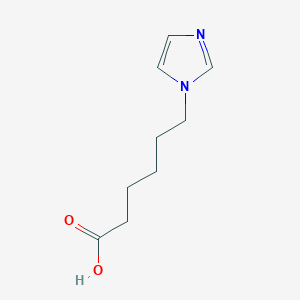
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
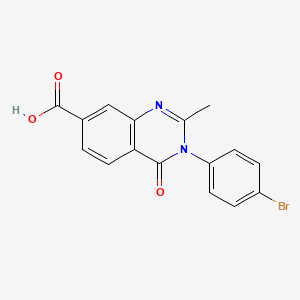
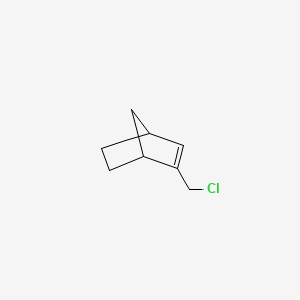
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

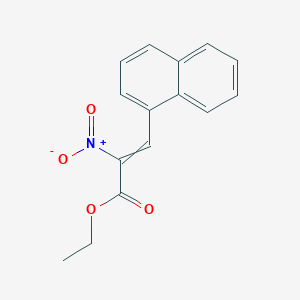
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)

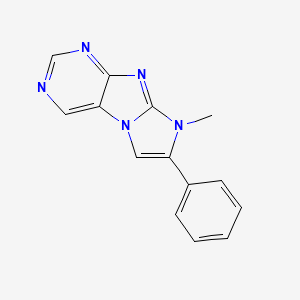
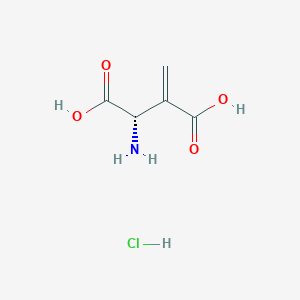
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)

